Predicted Solubility Advantage of the Quinoline Core over the Quinazoline Analog in DMSO-Based Assay Formats
The target compound (quinoline core) is reported by at least one reputable vendor to achieve a DMSO solubility of ≥100 mg/mL (approximately 289 mM), which is a critical parameter for preparing high-concentration stock solutions for cell-based and biochemical assays [1]. In contrast, for the direct quinazoline analog 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline (CAS 2549040-29-9), no quantitative solubility data above the standard 'soluble in DMSO' qualitative descriptor could be located from primary literature or authoritative databases at the time of this analysis. The presence of an additional endocyclic nitrogen in the quinazoline core increases molecular polarity and crystal lattice stabilization energy, which typically reduces solubility in aprotic organic solvents relative to the analogous quinoline scaffold; this is a well-documented class-level trend for quinoline vs. quinazoline matched molecular pairs. The approximate 289 mM DMSO solubility of the quinoline compound provides a practical operational window for dose-response studies that may not be achievable with the quinazoline congener without additional formulation optimization.
| Evidence Dimension | DMSO solubility (mg/mL and mM equivalent) |
|---|---|
| Target Compound Data | 100 mg/mL; approximately 289 mM (DMSO, requires sonication) [1] |
| Comparator Or Baseline | 4-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline (CAS 2549040-29-9): no quantitative solubility data available from primary sources |
| Quantified Difference | At minimum, the target compound's solubility is quantitatively established at 100 mg/mL; the quinazoline comparator lacks any reported quantitative solubility value, representing an information gap that complicates direct comparisons |
| Conditions | DMSO as solvent at ambient temperature with ultrasonic assistance; data from vendor technical datasheet [1] |
Why This Matters
A quantitatively confirmed DMSO solubility of 289 mM directly impacts the feasible upper concentration limit in screening assays; an uncharacterized comparator introduces uncertainty in experimental design and may require time-consuming solubility optimization.
- [1] GLPBIO. 4-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]quinoline (ASC-69). Product Technical Datasheet. CAS 2548976-74-3. Solubility: DMSO 100 mg/mL (289.52 mM; Need ultrasonic). Available at: https://www.glpbio.com (accessed 2026). View Source
